2-(Dimethylamino)-6-isopropoxyphenol
Description
2-(Dimethylamino)-6-isopropoxyphenol is an aromatic compound featuring a phenol backbone substituted with a dimethylamino group (-N(CH₃)₂) at the 2-position and an isopropoxy group (-OCH(CH₃)₂) at the 6-position. This structure combines electron-donating substituents (dimethylamino and isopropoxy) that influence its physicochemical properties, such as solubility, acidity, and reactivity.
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-(dimethylamino)-6-propan-2-yloxyphenol |
InChI |
InChI=1S/C11H17NO2/c1-8(2)14-10-7-5-6-9(11(10)13)12(3)4/h5-8,13H,1-4H3 |
InChI Key |
WNMHZAXENQDSRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIMETHYLAMINO)-6-(PROPAN-2-YLOXY)PHENOL typically involves the reaction of 2,6-dihydroxyphenol with dimethylamine and isopropyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups are replaced by the dimethylamino and propan-2-yloxy groups.
Industrial Production Methods
In an industrial setting, the production of 2-(DIMETHYLAMINO)-6-(PROPAN-2-YLOXY)PHENOL can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(DIMETHYLAMINO)-6-(PROPAN-2-YLOXY)PHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The dimethylamino and propan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted phenols and amines.
Scientific Research Applications
2-(DIMETHYLAMINO)-6-(PROPAN-2-YLOXY)PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(DIMETHYLAMINO)-6-(PROPAN-2-YLOXY)PHENOL involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the propan-2-yloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 4-(Dimethylamino) Benzoate
Structural Similarities :
- Contains a dimethylamino group attached to a benzene ring.
- Features an ester (-COO-) substituent instead of a phenol and isopropoxy group.
Key Differences :
- Reactivity: Ethyl 4-(dimethylamino) benzoate exhibits higher reactivity in polymerization reactions compared to methacrylate-based analogs due to its ester group’s electron-withdrawing nature, which enhances the degree of conversion in resin cements .
- Physical Properties : Resins containing this compound demonstrate superior mechanical strength and chemical stability compared to those with methacrylate derivatives, attributed to its efficient electron transfer during curing .
2-(Dimethylamino) Ethyl Methacrylate
Structural Similarities :
- Shares the dimethylamino group but incorporates a methacrylate (-COO-C(CH₃)=CH₂) backbone.
Key Differences :
- Reactivity: Less reactive than ethyl 4-(dimethylamino) benzoate in polymerization. However, the addition of diphenyliodonium hexafluorophosphate (DPI) significantly enhances its degree of conversion, suggesting sensitivity to co-initiators .
- Applications : Primarily used in resin cements, where steric hindrance from the methacrylate group reduces polymerization efficiency compared to benzoate analogs .
2-(Dimethylamino)ethanethiol
Structural Similarities :
- Contains a dimethylamino group but replaces the phenol-isopropoxy backbone with a thiol (-SH) and ethane chain.
Key Differences :
- Chemical Behavior: The thiol group introduces redox activity and metal-binding capabilities, making it relevant in catalysis or detoxification processes, unlike the phenol-based target compound .
- Solubility : Likely more lipophilic than the target compound due to the aliphatic chain, though this may vary with pH due to the thiol’s acidity .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Functional Groups | Key Properties | Applications |
|---|---|---|---|
| 2-(Dimethylamino)-6-isopropoxyphenol | Phenol, dimethylamino, isopropoxy | High acidity (phenol), moderate solubility in polar solvents | Potential use in polymers, drug design |
| Ethyl 4-(Dimethylamino) Benzoate | Ester, dimethylamino | High reactivity in polymerization, superior mechanical strength | Resin cements, adhesives |
| 2-(Dimethylamino) Ethyl Methacrylate | Methacrylate, dimethylamino | Co-initiator-dependent reactivity, lower conversion efficiency | Dental resins, coatings |
| 2-(Dimethylamino)ethanethiol | Thiol, dimethylamino | Redox-active, metal-binding, pH-sensitive solubility | Catalysis, biochemical research |
Research Findings and Implications
- Substituent Effects: The dimethylamino group enhances electron density in aromatic systems, improving reactivity in polymerization. However, ancillary groups (e.g., ester vs. isopropoxy) dictate steric and electronic outcomes .
- Acidity: The phenol group in the target compound is more acidic (pKa ~10) than thiols (pKa ~8–10) or amines (pKa ~10–11), influencing its behavior in proton-transfer reactions .
- Co-initiator Synergy : Compounds like DPI selectively enhance the reactivity of methacrylate derivatives but have minimal impact on benzoates, highlighting the importance of functional group compatibility in material design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
